molecular formula C22H34N2+2 B3052874 4,4'-Bipyridinium, 1,1'-dihexyl- CAS No. 47369-13-1

4,4'-Bipyridinium, 1,1'-dihexyl-

Cat. No. B3052874
CAS RN: 47369-13-1
M. Wt: 326.5 g/mol
InChI Key: IOWQHNLDXBGENT-UHFFFAOYSA-N
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Description

“4,4’-Bipyridinium, 1,1’-dihexyl-” is an organic compound that is a derivative of bipyridinium . It is a colorless solid that is soluble in organic solvents . It is mainly used as a precursor to N,N′-dimethyl-4,4′-bipyridinium .


Synthesis Analysis

The synthesis of “4,4’-Bipyridinium, 1,1’-dihexyl-” involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts . This reaction produces a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .


Molecular Structure Analysis

The molecular formula of “4,4’-Bipyridinium, 1,1’-dihexyl-” is C22H34N2 . The average mass is 326.518 Da and the monoisotopic mass is 326.271088 Da .


Chemical Reactions Analysis

The chemical reactions of “4,4’-Bipyridinium, 1,1’-dihexyl-” involve discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The reversible one- and two-electron reductions of 4,4′-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials .


Physical And Chemical Properties Analysis

“4,4’-Bipyridinium, 1,1’-dihexyl-” is a colorless solid that is soluble in organic solvents . The color of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .

Mechanism of Action

The mechanism of action of “4,4’-Bipyridinium, 1,1’-dihexyl-” is mainly through its electrochemical properties . It is used in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .

Future Directions

The future directions of “4,4’-Bipyridinium, 1,1’-dihexyl-” research could involve further exploration of its electrochemical properties and potential applications in molecular systems . There is also potential for further study of its synthesis and the production of conjugated oligomers .

properties

IUPAC Name

1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2/h11-14,17-20H,3-10,15-16H2,1-2H3/q+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWQHNLDXBGENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197121
Record name 4,4'-Bipyridinium, 1,1'-dihexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bipyridinium, 1,1'-dihexyl-

CAS RN

47369-13-1
Record name 1,1′-Dihexyl-4,4′-bipyridinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47369-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bipyridinium, 1,1'-dihexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047369131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Bipyridinium, 1,1'-dihexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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